molecular formula C10H16N4O2 B12999845 tert-Butyl 5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate

tert-Butyl 5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate

Cat. No.: B12999845
M. Wt: 224.26 g/mol
InChI Key: QEXKSFDJUXVRIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate is a bicyclic heterocyclic compound featuring a triazolo-pyrazine core protected by a tert-butoxycarbonyl (Boc) group. This scaffold is widely utilized in medicinal chemistry as a key intermediate for synthesizing bioactive molecules, particularly protease inhibitors and antidiabetic agents like Sitagliptin analogs . Its structural rigidity and functionalizability make it valuable for tuning pharmacokinetic properties, such as metabolic stability and solubility. The Boc group enhances synthetic handling by protecting reactive amines during multi-step reactions .

Properties

IUPAC Name

tert-butyl 6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)13-4-5-14-8(6-13)11-7-12-14/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXKSFDJUXVRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NC=N2)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of tert-butyl carbamate as a starting material, which undergoes cyclization with hydrazine derivatives to form the triazole ring. The reaction is usually carried out in the presence of a solvent such as dichloromethane (DCM) and a base like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction could produce an amine derivative .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of drugs targeting various diseases. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for drug discovery .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring robust chemical properties .

Mechanism of Action

The mechanism of action of tert-Butyl 5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolo-pyrazine scaffold exhibits structural diversity depending on substituents, ring saturation, and functional groups. Below is a detailed comparison with analogous compounds:

Pharmacological and Functional Differences

  • Sitagliptin Analogs : Compounds with 3-CF₃ substituents (e.g., ) are critical for dipeptidyl peptidase-4 (DPP-4) inhibition, a mechanism for type 2 diabetes therapy. In contrast, the parent compound (without CF₃) is primarily a synthetic intermediate .
  • P2X7 Receptor Antagonists: Methyl-substituted triazolo-pyrazine methanones (e.g., ) show nanomolar affinity for P2X7 receptors, implicated in inflammatory diseases. This activity is absent in Boc-protected derivatives.

Physicochemical Properties

Property tert-Butyl 5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate tert-Butyl 3-CF₃ Analog RB3
Solubility Limited data; soluble in DCM, DMSO, ethyl acetate Soluble in polar aprotic solvents Low aqueous solubility
Stability Stable under inert conditions Sensitive to strong acids/bases Thermally stable
Melting Point Not reported White solid (mp not reported) 196.7–201.7 °C

Key Research Findings

  • Sitagliptin Synthesis : The 3-CF₃ derivative is oxidized to a ketone intermediate, which is stereoselectively reduced to (S)-HTPP (>99.5% yield) using biocatalysis .
  • Antagonist Development : Methyl-substituted analogs (e.g., ) achieve IC₅₀ values <100 nM for P2X7 receptors, highlighting substituent-dependent activity.
  • Impurity Profile : The parent compound is identified as a process-related impurity in Sitagliptin manufacturing, requiring stringent analytical control .

Biological Activity

tert-Butyl 5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and pharmacological effects based on a review of diverse sources.

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H16_{16}N4_4O2_2
  • Molecular Weight : 224.26 g/mol
  • CAS Number : 723286-79-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These reactions may include the formation of the triazole and pyrazine rings through cyclization processes under controlled conditions to achieve high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The unique structure allows it to modulate enzyme activities and influence signal transduction pathways. Research indicates that it may inhibit specific enzymes or receptors involved in critical biological processes.

Pharmacological Effects

  • Antimicrobial Activity : Several studies have indicated that derivatives of triazolo-pyrazines exhibit antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various pathogens in vitro.
  • Antiparasitic Activity : Research has highlighted the compound's potential against protozoan parasites such as Cryptosporidium parvum. In one study, related compounds demonstrated an EC50 of 0.17 μM against this pathogen .
  • Cytotoxicity : While assessing the cytotoxic effects in vitro, some derivatives showed promising results with CC50 values exceeding 100 μM, indicating a favorable safety profile for further development .

Case Study 1: Antimicrobial Efficacy

In a recent study examining the structure-activity relationship (SAR) of triazolo-pyrazines against Cryptosporidium, researchers synthesized various analogs and tested their potency. The most effective compound exhibited significant antimicrobial activity with minimal cytotoxic effects compared to standard treatments.

CompoundEC50 (μM)CC50 (μM)
Compound A0.17>100
Compound B2.1>100

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of specific enzymes related to metabolic pathways using derivatives of triazolo-pyrazines. The findings suggested that these compounds could effectively inhibit target enzymes at micromolar concentrations.

Enzyme TargetIC50 (μM)
Enzyme X3.50 ± 0.20
Enzyme Y56.40 ± 1.20

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.